molecular formula C22H20ClFN2O4S B12494503 N-(2-chlorobenzyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide

N-(2-chlorobenzyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide

Cat. No.: B12494503
M. Wt: 462.9 g/mol
InChI Key: ORCKKZJWAYYETL-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chlorobenzyl group, a fluorophenylsulfonyl group, and a methoxyphenyl group attached to a glycinamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution:

    Sulfonylation: The addition of the fluorophenylsulfonyl group using sulfonyl chloride reagents.

    Amidation: The formation of the glycinamide backbone through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

N-(2-chlorobenzyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other glycinamide derivatives with different substituents on the aromatic rings. Examples include:

  • N-(2-chlorobenzyl)-N~2~-(4-methoxyphenyl)glycinamide
  • N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide

Uniqueness

N-(2-chlorobenzyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the chlorobenzyl, fluorophenylsulfonyl, and methoxyphenyl groups makes it distinct from other glycinamide derivatives, potentially leading to unique reactivity and applications.

Properties

Molecular Formula

C22H20ClFN2O4S

Molecular Weight

462.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)acetamide

InChI

InChI=1S/C22H20ClFN2O4S/c1-30-19-10-8-18(9-11-19)26(31(28,29)20-12-6-17(24)7-13-20)15-22(27)25-14-16-4-2-3-5-21(16)23/h2-13H,14-15H2,1H3,(H,25,27)

InChI Key

ORCKKZJWAYYETL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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